molecular formula C11H11F3N6 B11225855 3-methyl-5-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

3-methyl-5-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11225855
M. Wt: 284.24 g/mol
InChI Key: VPVQCVOEHICAKE-OMCISZLKSA-N
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Description

3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound featuring a trifluoromethyl group, a triazole ring, and a hydrazine moiety

Properties

Molecular Formula

C11H11F3N6

Molecular Weight

284.24 g/mol

IUPAC Name

5-methyl-3-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C11H11F3N6/c1-7-17-19-10(20(7)15)18-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-6H,15H2,1H3,(H,18,19)/b16-6+

InChI Key

VPVQCVOEHICAKE-OMCISZLKSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC(=CC=C2)C(F)(F)F

solubility

27 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 3-methyl-1,2,4-triazole-5-amine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring and hydrazine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4H-1,2,4-triazole-5-amine: Lacks the trifluoromethyl group and hydrazine moiety, resulting in different reactivity and applications.

    3-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the triazole and hydrazine components.

    Hydrazine hydrate: A simple hydrazine derivative without the triazole or trifluoromethyl groups.

Uniqueness

3-METHYL-5-[(2E)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the triazole and hydrazine moieties provide versatile reactivity and potential for biological activity.

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